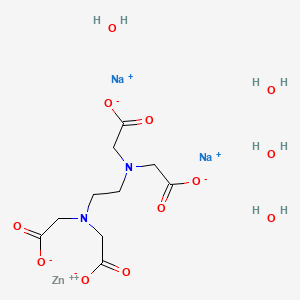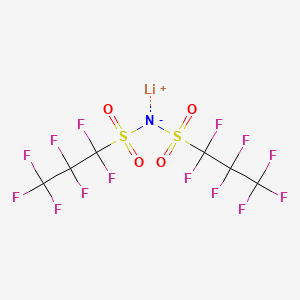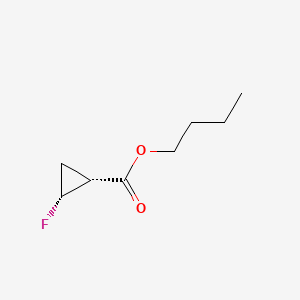
利妥昔单抗
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen found on the surface of B cells. It is used primarily in the treatment of various autoimmune diseases and types of cancer, including non-Hodgkin lymphoma and chronic lymphocytic leukemia . Rituximab was first approved for medical use in 1997 and has since become a cornerstone in the treatment of B-cell malignancies .
科学研究应用
Rituximab has a wide range of applications in scientific research and medicine:
作用机制
Target of Action
Rituximab is a genetically engineered chimeric murine/human monoclonal antibody . It is directed against the CD20 antigen , which is found on the surface of normal and malignant B lymphocytes . The CD20 antigen is expressed on most B cells during development from pre-B cells to mature B cells .
Mode of Action
Rituximab binds to the CD20 antigen on B cells, triggering cell death . It is thought to act primarily by depleting CD20-positive B cells . The antibody-dependent mechanisms contributing to rituximab-mediated B-cell depletion include antibody-dependent cellular cytotoxicity (ADCC), complement-mediated cytotoxicity (CMC), and apoptosis .
Biochemical Pathways
The binding of rituximab to CD20 triggers a series of biochemical pathways that lead to B-cell depletion. In particular, the activation of the complement system leads to the formation of a membrane attack complex (MAC), which kills the target . Additionally, rituximab induces cell death through ADCC and CMC .
Pharmacokinetics
The pharmacokinetics of rituximab can be influenced by several factors, including body weight, gender, and antigen-related factors . In patients with high levels of non-selective proteinuria, the pharmacokinetics of rituximab is profoundly altered . The clearance and volume of distribution of rituximab can also be affected by clinical variables such as proteinuria, anti-drug antibodies, and other factors .
Result of Action
The primary result of rituximab action is the elimination of B cells, including the cancerous ones, from the body . This allows a new population of healthy B cells to develop from lymphoid stem cells . Rituximab has demonstrated an impressive efficacy and safety profile, improving outcomes in all B-cell malignancies, including diffuse large B-cell lymphoma, follicular lymphoma, and chronic lymphocytic leukemia .
Action Environment
The effectiveness of rituximab can be influenced by various environmental factors. Polymorphisms in Fc gamma receptor and complement protein genes have been implicated as potential predictors of differential response to rituximab . The lack of companion biomarkers beyond CD20 itself has made it difficult to predict which patients will respond to any given anti-CD20 antibody . The advent of biosimilars and alternative anti-CD20 antibodies will likely lead to dramatic changes in how we use CD20 antibodies .
生化分析
Biochemical Properties
Rituximab targets a protein called CD20 . CD20 is found on white blood cells called B cells . Rituximab works by attaching itself to all the CD20 proteins it finds . Then, the cells of the immune system pick out the marked cells and kill them .
Cellular Effects
Rituximab has a profound effect on B cells. It destroys both abnormal and normal B cells . Once treatment is over, the body can replace the normal B cells . The biologic effects of rituximab include inhibition of cell survival and proliferation, induction of apoptosis and macroautophagy, and sensitization to chemotherapeutic drugs and radiation .
Molecular Mechanism
Rituximab kills B cells by multiple mechanisms of action, including complement-dependent cytotoxicity and antibody-dependent cellular cytotoxicity, which are immune-mediated mechanisms, as well as by direct effects on cell signaling pathways and cell membranes following CD20 binding .
Temporal Effects in Laboratory Settings
The first infusion of Rituximab should be initiated at 50mg/hour and if tolerated the rate can be increased by 50mg/hour every 30 minutes to a maximum of 400mg/hour . Subsequent infusions should be initiated at 100 mg/hour and if tolerated increased by 100mg/hour increments every 30 minutes to a maximum of 400 mg/hour .
Dosage Effects in Animal Models
In animal models, Rituximab concentrations were inversely correlated with tumor burden; mice with low tumor burden had high rituximab concentrations . Furthermore, rituximab exposure influenced response and survival . Finally, using a pharmacokinetic-pharmacodynamic model, it was demonstrated that tumor burden significantly influenced rituximab efficacy .
Metabolic Pathways
For instance, a study found that patients who responded to Rituximab had different metabolic profiles compared to those who did not respond, suggesting that Rituximab may influence metabolic pathways in B cells .
Transport and Distribution
Rituximab is administered intravenously, allowing it to be distributed throughout the body via the bloodstream . It targets and binds to the CD20 protein on B cells, both in the blood and in tissues where these cells are found .
Subcellular Localization
Rituximab binds to the CD20 protein, which is located on the cell membrane of B cells . This causes a polarization of B cells, involving a reorganization of CD20, intercellular adhesion molecule 1, and moesin, and orientation of the microtubule organizing center . This polarization of B cells induced by rituximab augments its therapeutic role in triggering NK-cell–mediated antibody-dependent cellular cytotoxicity .
准备方法
Synthetic Routes and Reaction Conditions
Rituximab is produced using recombinant DNA technology. The process involves the insertion of the gene encoding the antibody into a host cell line, typically Chinese hamster ovary (CHO) cells. These cells are then cultured in bioreactors under controlled conditions to produce the antibody .
Industrial Production Methods
The industrial production of rituximab involves several key steps:
Cell Line Development: The gene encoding rituximab is inserted into CHO cells.
Cell Culture: The CHO cells are cultured in bioreactors to produce the antibody.
Purification: The antibody is purified using techniques such as protein A affinity chromatography.
Formulation: The purified antibody is formulated into a stable solution for intravenous administration.
化学反应分析
Types of Reactions
Rituximab primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. it can be involved in:
Antibody-Dependent Cellular Cytotoxicity (ADCC): Rituximab binds to CD20 on B cells, attracting immune cells that kill the targeted B cells.
Complement-Dependent Cytotoxicity (CDC): Binding of rituximab to CD20 activates the complement system, leading to cell lysis.
Common Reagents and Conditions
Reagents: Rituximab itself, immune effector cells, and components of the complement system.
Conditions: Physiological conditions within the human body, typically at body temperature and pH.
Major Products Formed
The major products formed from these reactions are the lysed B cells, which are cleared from the body by the immune system .
相似化合物的比较
Similar Compounds
Ofatumumab: Another anti-CD20 monoclonal antibody that binds a different epitope on CD20.
Obinutuzumab: A humanized anti-CD20 monoclonal antibody with modifications to enhance its efficacy.
Uniqueness of Rituximab
Rituximab was the first monoclonal antibody approved for the treatment of cancer and has a well-established safety and efficacy profile. Its chimeric nature (mouse/human) allows for effective targeting of B cells while minimizing immune reactions .
属性
CAS 编号 |
174722-31-7 |
|---|---|
分子式 |
C6416H9874N1688O1987S44 |
分子量 |
Unspecified |
同义词 |
Retuxin; Rituxan; Mabthera; Mab thera; Hsdb 7455; Unii-4F4X42syq6; Immunoglobulin G1; Rituximab (anti-CD20); Ig gamma-1 chain C region; Rituximab - 10mg/ml solution |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B1143195.png)

![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]-](/img/structure/B1143199.png)
![Sodium;4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B1143202.png)





